

PD-166866 as a selective FGFR1 tyrosine kinase inhibitor

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Compound of Interest

Compound Name: PD-166866

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PD-166866: A Selective FGFR1 Tyrosine Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PD-166866 is a potent and highly selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2] A member of the 6-aryl-pyrido[2,3-d]pyrimidines chemical class, **PD-166866** demonstrates nanomolar efficacy in inhibiting FGFR1 autophosphorylation and downstream signaling pathways.[1] Its high selectivity for FGFR1 over other tyrosine kinases, such as c-Src, PDGFR- β , EGFR, and insulin receptor, makes it a valuable tool for investigating FGFR1-mediated cellular processes and a potential candidate for therapeutic development in diseases characterized by aberrant FGFR1 signaling, such as cancer and fibrotic proliferative diseases.[1][2] This document provides a comprehensive overview of the biochemical and cellular activities of **PD-166866**, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action

PD-166866 exerts its inhibitory effect by competing with ATP for the binding site on the FGFR1 tyrosine kinase domain.[1][2] This prevents the autophosphorylation of the receptor upon ligand (e.g., basic Fibroblast Growth Factor, bFGF) binding, a critical step in the activation of

downstream signaling cascades.^{[1][3]} Inhibition of FGFR1 autophosphorylation by **PD-166866** subsequently blocks the activation of key signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.^{[1][3][4]}

Data Presentation

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of **PD-166866** against a panel of protein kinases.

Target Kinase	IC50 (nM)	Assay Type	Reference
FGFR1	52.4 ± 0.1	Cell-free	^{[1][3]}
c-Src	>50,000	Cell-free	^{[1][3]}
PDGFR-β	>50,000	Cell-free	^{[1][3]}
EGFR	>50,000	Cell-free	^{[1][3]}
Insulin Receptor	>50,000	Cell-free	^{[1][3]}
Mitogen-activated protein kinase (MAPK)	>50,000	Cell-free	^{[1][3]}
Protein Kinase C (PKC)	>50,000	Cell-free	^{[1][3]}
CDK4	>50,000	Cell-free	^{[1][3]}

Cellular Activity Profile

The following table summarizes the cellular effects of **PD-166866** in various cell-based assays.

Cell Line	Assay Type	Effect	IC50 (nM)	Reference
L6 cells (overexpressing human FGFR1)	bFGF-stimulated cell growth	Inhibition	24	[1]
L6 cells	Inhibition of phosphorylated 44-kDa MAPK	Inhibition	4.3	[3]
L6 cells	Inhibition of phosphorylated 42-kDa MAPK	Inhibition	7.9	[3]
NIH 3T3 cells (endogenous FGFR1)	bFGF-mediated receptor autophosphorylat ion	Inhibition	10.8	[5]
L6 cells	bFGF-mediated receptor autophosphorylat ion	Inhibition	3.1	[5]
HUVEC cells	Microcapillary growth	Inhibition	100	[3]

Experimental Protocols

In Vitro Kinase Assay (Cell-free)

This protocol describes a method to determine the IC50 value of **PD-166866** against FGFR1 tyrosine kinase.

- Reagents: Recombinant human full-length FGFR-1 tyrosine kinase, ATP, poly(Glu, Tyr) 4:1 substrate, **PD-166866**, kinase buffer, and detection reagents.

- Procedure:

1. Prepare a dilution series of **PD-166866** in DMSO.

2. In a 96-well plate, add the FGFR-1 enzyme, the poly(Glu, Tyr) substrate, and the diluted **PD-166866** or DMSO (vehicle control).
3. Initiate the kinase reaction by adding a solution of ATP.
4. Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
5. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.
6. Calculate the percentage of inhibition for each concentration of **PD-166866** relative to the vehicle control.
7. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular FGFR1 Autophosphorylation Assay

This protocol details a method to assess the inhibitory effect of **PD-166866** on FGFR1 autophosphorylation in a cellular context.

- Cell Lines: NIH 3T3 cells (expressing endogenous FGFR-1) or L6 cells (overexpressing human FGFR-1).[\[1\]](#)[\[3\]](#)
- Procedure:
 1. Plate the cells in appropriate culture dishes and grow to near confluence.
 2. Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.
 3. Pre-treat the cells with various concentrations of **PD-166866** or DMSO for 1-2 hours.
 4. Stimulate the cells with basic fibroblast growth factor (bFGF) for a short period (e.g., 5-10 minutes) at 37°C.
 5. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
 6. Immunoprecipitate FGFR1 from the cell lysates using an anti-FGFR1 antibody.

7. Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
8. Perform a Western blot analysis using an anti-phosphotyrosine antibody to detect the level of FGFR1 autophosphorylation.
9. Normalize the phosphotyrosine signal to the total amount of immunoprecipitated FGFR1.
10. Quantify the band intensities and calculate the IC50 value for the inhibition of autophosphorylation.

Cell Proliferation Assay

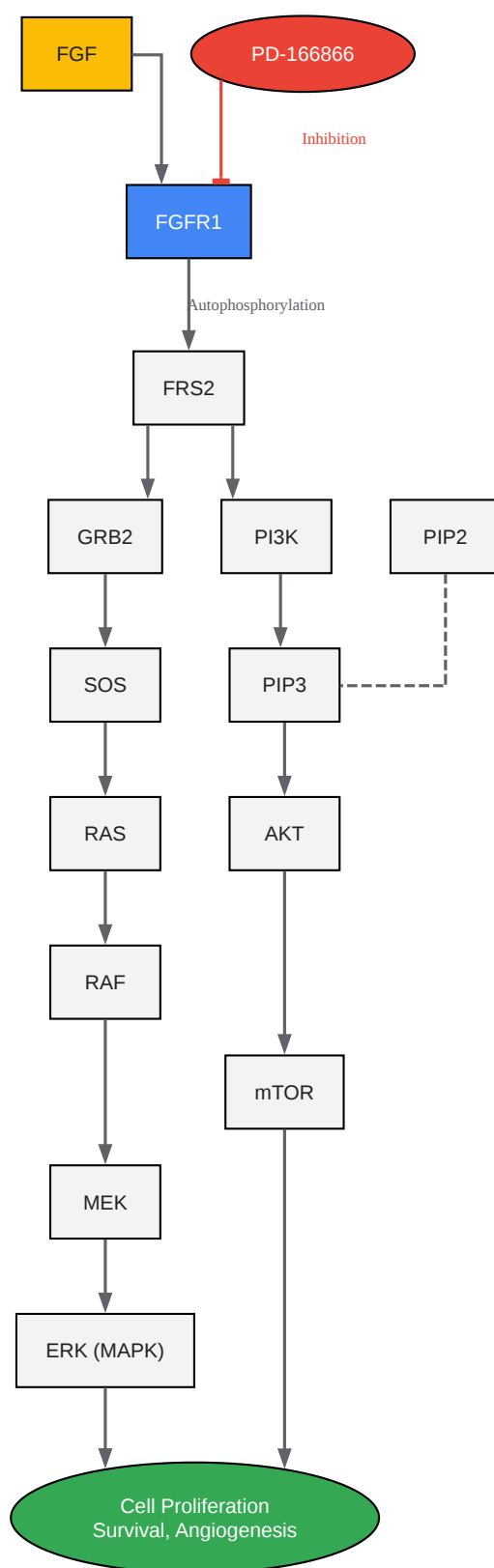
This protocol outlines a method to evaluate the effect of **PD-166866** on bFGF-stimulated cell proliferation.

- Cell Line: L6 cells.[\[1\]](#)
- Procedure:
 1. Seed the L6 cells in a 96-well plate at a low density.
 2. Allow the cells to attach overnight.
 3. Replace the medium with a low-serum medium containing various concentrations of **PD-166866** or DMSO.
 4. Add bFGF to the wells to stimulate proliferation.
 5. Incubate the cells for an extended period (e.g., 8 days, with daily exposure to the compound).[\[1\]](#)
 6. Assess cell viability and proliferation using a suitable method, such as the MTT assay or by direct cell counting.
 7. Calculate the percentage of inhibition of cell growth for each concentration of **PD-166866** relative to the bFGF-stimulated control.

8. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

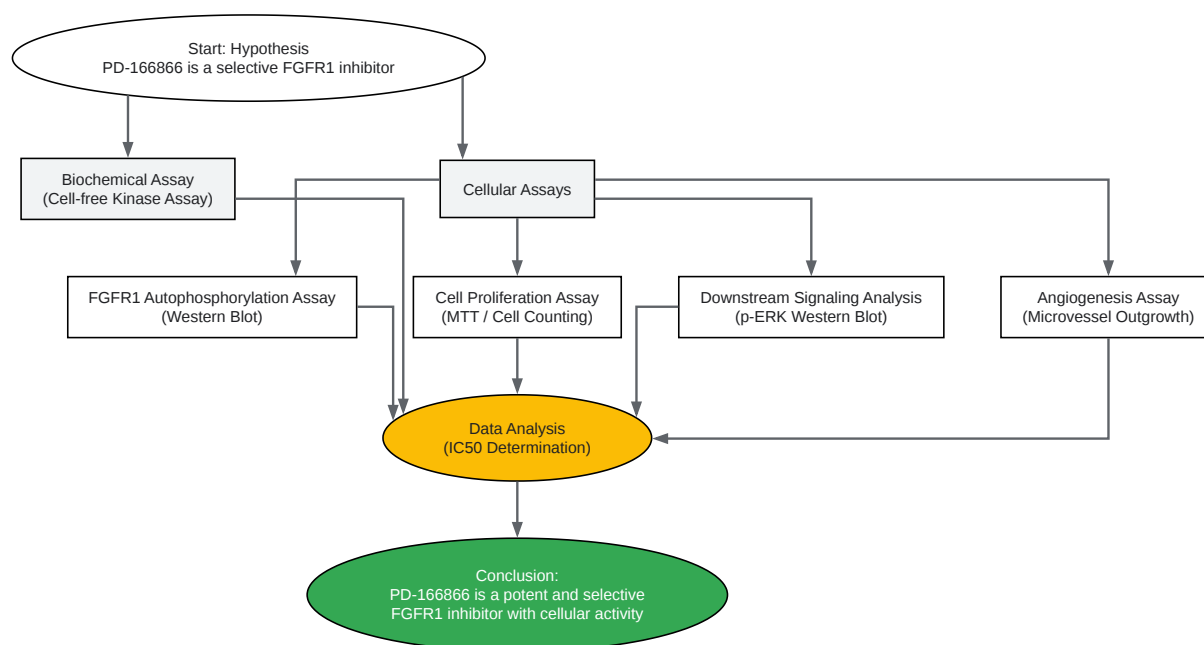
FGFR1 Signaling Pathway and Inhibition by PD-166866



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Caption: FGFR1 signaling pathway and the inhibitory action of **PD-166866**.

Experimental Workflow for Evaluating PD-166866



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Caption: Workflow for the evaluation of **PD-166866**'s inhibitory activity.

Conclusion

PD-166866 is a well-characterized, potent, and selective inhibitor of FGFR1 tyrosine kinase. Its ability to effectively block FGFR1 autophosphorylation and downstream signaling pathways translates into significant anti-proliferative and anti-angiogenic effects in cellular models.[1][3] The high selectivity of **PD-166866** makes it an invaluable research tool for elucidating the complex roles of FGFR1 in health and disease. Furthermore, its demonstrated efficacy in preclinical models suggests its potential as a lead compound for the development of targeted

therapies for cancers and other disorders driven by aberrant FGFR1 signaling.[1][6] This guide provides a foundational resource for researchers and drug development professionals working with or considering the use of **PD-166866**.

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